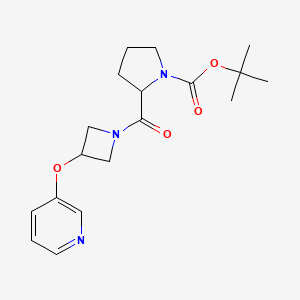

Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine backbone with a tert-butyl carboxylate group at position 1, an azetidine carbonyl at position 2, and a pyridin-3-yloxy substituent on the azetidine ring. Its structural complexity suggests applications in medicinal chemistry, particularly as a constrained scaffold for targeting enzymes or receptors.

Properties

IUPAC Name |

tert-butyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)21-9-5-7-15(21)16(22)20-11-14(12-20)24-13-6-4-8-19-10-13/h4,6,8,10,14-15H,5,7,9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJONSFBWPWODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves multiple steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.

-

Attachment of the Pyridine Ring: : The pyridine ring can be introduced via nucleophilic substitution reactions. Pyridine derivatives can react with halogenated intermediates to form the desired pyridin-3-yloxy group.

-

Formation of the Pyrrolidine Ring: : The pyrrolidine ring is often synthesized through cyclization of amino acids or their derivatives. This can involve reductive amination or other cyclization techniques.

-

Final Coupling and Protection: : The final step involves coupling the azetidine and pyrrolidine intermediates, followed by protection of the carboxylate group using tert-butyl groups. This can be achieved using reagents like tert-butyl chloroformate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can be performed on the azetidine or pyrrolidine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogenated derivatives, amines, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to pyridine N-oxide derivatives, while reduction of the azetidine ring can yield azetidine alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine and pyrrolidine rings can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogs from the evidence:

Commercial and Physicochemical Data

Pricing :

- Solubility and Stability: The target’s azetidine carbonyl may reduce solubility in nonpolar solvents vs. methoxy- or methyl-substituted pyridines. Fluorinated analogs (e.g., trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)...) exhibit improved metabolic stability .

Biological Activity

Tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate, with the CAS number 1902937-54-5, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 347.4 g/mol

- Structure : The compound features a pyridine ring, an azetidine moiety, and a pyrrolidine carboxylate structure, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and influence signaling pathways associated with inflammation and cancer cell proliferation.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related pyrrolidine derivatives demonstrate strong antibacterial effects against various strains of bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

Anti-inflammatory Effects

In vitro studies have revealed that certain derivatives of this compound can inhibit inflammatory responses. For example, one study highlighted that a related pyrrolidine compound exhibited an inhibition rate of up to 94.48% in LPS-induced RAW264.7 macrophages at specific concentrations . This suggests that this compound may possess anti-inflammatory properties that could be harnessed for therapeutic purposes.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Similar compounds have shown moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901) . This activity may be linked to the compound's ability to induce apoptosis or inhibit cell proliferation through various mechanisms.

Data Tables

| Biological Activity | MIC Values (μg/mL) | Cell Lines Tested | Inhibition Rate (%) |

|---|---|---|---|

| Antibacterial (S. aureus) | 0.96 - 7.81 | N/A | N/A |

| Anti-inflammatory | N/A | RAW264.7 | Up to 94.48 |

| Anticancer | N/A | HeLa, SGC-7901 | Moderate |

Case Studies

-

Antibacterial Study :

A study conducted on various pyrrolidine derivatives demonstrated their effectiveness against Staphylococcus aureus. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics in treating resistant bacterial strains . -

Anti-inflammatory Research :

In another investigation focusing on inflammatory diseases, a derivative showed promising results in reducing nitric oxide production in macrophages induced by LPS, highlighting its potential for therapeutic applications in inflammatory conditions . -

Anticancer Evaluation :

A series of tests on cervical and gastric cancer cell lines revealed that certain analogs of the compound exhibited significant cytotoxicity, suggesting their potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling azetidine and pyrrolidine derivatives via amide bond formation. A common approach includes:

- Step 1: Activation of the azetidine carboxylic acid using reagents like HATU or EDCI in dichloromethane (DCM) or acetonitrile at 0–20°C .

- Step 2: Coupling with tert-butyl pyrrolidine-1-carboxylate under basic conditions (e.g., triethylamine or DMAP) to form the target compound .

- Critical Factors : Solvent polarity (DCM vs. THF), temperature control (0°C for exothermic steps), and stoichiometric ratios (1.2:1 acylating agent to amine) significantly impact purity (>95% via HPLC) and yield (60–80%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ 1.4 ppm), pyridinyl (δ 8.1–8.5 ppm), and azetidine/pyrrolidine backbone signals .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₂₈N₃O₄: 398.2078) validates molecular identity .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) detect impurities (<0.5%) .

Q. What are the compound’s solubility and stability profiles under common laboratory conditions?

- Data :

- Solubility : Soluble in DCM, THF, and DMSO (>50 mg/mL); sparingly soluble in water (<1 mg/mL) .

- Stability : Stable at –20°C for >6 months. Degrades in acidic conditions (pH <3) via tert-butyl ester hydrolysis; neutral or basic buffers (pH 7–9) recommended for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during coupling steps (e.g., azetidine ring opening)?

- Methodology :

- Temperature Control : Maintain reactions at 0–5°C to suppress azetidine ring-opening side products .

- Protecting Group Strategy : Use Boc (tert-butoxycarbonyl) for azetidine amines to prevent nucleophilic attack during coupling .

- Catalyst Screening : Pd(PPh₃)₄ or CuI in cross-coupling steps improves regioselectivity (yield increase from 50% to 75%) .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based)?

- Methodology :

- Target Validation : Confirm binding affinity (Kd) via SPR (Surface Plasmon Resonance) and correlate with cellular IC50 values. Discrepancies may arise from off-target interactions or membrane permeability limitations .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation; poor stability in cell assays may explain reduced activity despite high in vitro potency .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

- Methodology :

- Bioisosteric Replacement : Substitute pyridin-3-yloxy with pyrimidin-4-yl (logP reduction from 2.8 to 2.1) to enhance solubility .

- Azetidine Ring Modifications : Introduce fluorine at the 3-position to improve metabolic stability (t₁/₂ increase from 1.2 to 4.5 hours in human hepatocytes) .

- Prodrug Strategies : Convert the tert-butyl ester to a phosphate prodrug for enhanced aqueous solubility in in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.